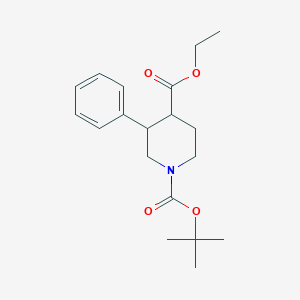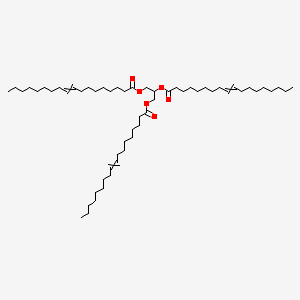
Cabotegravir
Overview
Description
Cabotegravir is an antiretroviral medication used for the treatment and prevention of Human Immunodeficiency Virus (HIV) infection. It is an integrase strand transfer inhibitor, which means it blocks the HIV enzyme integrase, preventing the viral genome from integrating into the human DNA. This compound is available in both oral and long-acting injectable formulations .
Mechanism of Action
Target of Action
Cabotegravir primarily targets the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, as it is responsible for integrating the viral genome into the host cell’s DNA .
Mode of Action
This compound acts as an integrase strand transfer inhibitor . It binds to the active site of the HIV integrase, thereby preventing the strand transfer of the viral genome into the host genome . This inhibition halts the replication of the virus .
Biochemical Pathways
By inhibiting the action of HIV integrase, this compound disrupts the HIV replication cycle . Without the ability to integrate its genome into the host cell’s DNA, the HIV-1 virus cannot replicate and produce new virus particles .
Pharmacokinetics
This compound exhibits a long duration of action. The oral tablet is administered daily, and the intramuscular suspension is given monthly . It is readily absorbed following intramuscular and subcutaneous administration, with an elimination half-life of approximately 40 days . This allows for infrequent dosing, possibly once every 1 or 2 months . This compound is mainly eliminated in feces (primarily as unchanged drug) and in urine (as glucuronide metabolite) .
Result of Action
The result of this compound’s action is the reduction of viral replication . By inhibiting the HIV-1 integrase, this compound prevents the virus from replicating within the host cells . This leads to a decrease in the viral load, helping to control the progression of HIV-1 infection .
Biochemical Analysis
Biochemical Properties
Cabotegravir is an HIV-1 integrase inhibitor . It binds to the active site of HIV integrase, preventing strand transfer of the viral genome into the host genome, and thus preventing replication of the virus . It interacts with enzymes such as UGT1A1 and UGT1A9, which are involved in its metabolism .
Cellular Effects
This compound has been shown to have a significant impact on various types of cells and cellular processes. It reduces viral replication by inhibiting HIV integrase . It also has a long duration of action, as the oral tablet is given daily and the intramuscular suspension is given monthly .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as an HIV-1 integrase inhibitor . It binds to the active site of the HIV integrase enzyme, preventing the integration of the viral genome into the host genome, which is a crucial step in the viral replication process .
Temporal Effects in Laboratory Settings
This compound has shown favorable tolerability with long-term injections in clinical trials . Most injection site reactions were mild to moderate in severity, with a median duration of 3 days .
Dosage Effects in Animal Models
In animal models, this compound has been studied for its pharmacokinetics and dosage effects . Pregnant mice were administered increasing doses of this compound in combination with emtricitabine and tenofovir by oral gavage from gestational day 11.5 to 15.5 .
Metabolic Pathways
This compound is mainly metabolized by UGT1A1, and to a minor extent by UGT1A9 . It does not induce or inhibit UGT- or CYP-mediated metabolism .
Transport and Distribution
This compound is distributed mainly in the lung, liver, renal and adrenal medulla, and skin, with limited penetration in the brain . It circulates mainly in the plasma (with a protein binding > 99%) and with limited partitioning in blood cells .
Subcellular Localization
Given its mechanism of action as an integrase inhibitor, it is likely to be localized in the nucleus where it can interact with the HIV integrase enzyme and prevent the integration of the viral genome into the host genome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cabotegravir involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. One common synthetic route includes the formation of a carbamoyl pyridone structure, which is a key feature of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and solvents to facilitate the reactions, followed by purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Cabotegravir undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while reduction of a carbonyl group may yield an alcohol .
Scientific Research Applications
Cabotegravir has a wide range of scientific research applications:
Chemistry: Used as a model compound to study integrase inhibitors and their interactions with viral enzymes.
Biology: Studied for its effects on viral replication and integration into host DNA.
Medicine: Used in clinical trials for the prevention and treatment of HIV infection. .
Industry: Employed in the development of long-acting injectable formulations for sustained drug release
Comparison with Similar Compounds
Dolutegravir: Another integrase strand transfer inhibitor with a similar chemical structure and mechanism of action.
Raltegravir: An earlier integrase inhibitor used in the treatment of HIV infection.
Elvitegravir: Another integrase inhibitor used in combination with other antiretroviral drugs
Uniqueness of Cabotegravir: this compound is unique due to its long-acting injectable formulation, which allows for less frequent dosing compared to other integrase inhibitors. This feature improves patient adherence and reduces the burden of daily medication intake .
Properties
IUPAC Name |
(3R,6S)-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWSTNLSLKSJPK-LKFCYVNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146982 | |
| Record name | GSK-1265744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cabotegravir binds to the active site of HIV integrase, preventing strand transfer of the viral genome into the host genome, and preventing replication of the virus. | |
| Record name | Cabotegravir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11751 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1051375-10-0 | |
| Record name | Cabotegravir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1051375-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cabotegravir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051375100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cabotegravir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11751 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-1265744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S, 11AR)-N-[(2,4-DIFLUOROPHENYL) METHYL] - 6- HYDROXY-3-METHYL-5,7-DIOXO-2,3,5,7,11,11A- HEXADROOXAZOLO[3,2-A] PYRIDO[1,2-D]PYRAZINE-8-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CABOTEGRAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMH0132Z1Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-amino-1-(4-methoxyphenyl)-3-methylpyrazol-4-yl]-5-bromo-3-hydroxy-1H-indol-2-one](/img/structure/B8008011.png)
![3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one](/img/structure/B8008027.png)











![1-(4-bromophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B8008117.png)
